N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine

Catalog No.
S11391311
CAS No.
M.F
C15H14BrN3O4
M. Wt
380.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acet...

Product Name

N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine

IUPAC Name

3-[[2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]acetyl]amino]propanoic acid

Molecular Formula

C15H14BrN3O4

Molecular Weight

380.19 g/mol

InChI

InChI=1S/C15H14BrN3O4/c16-11-3-1-10(2-4-11)12-5-6-14(21)19(18-12)9-13(20)17-8-7-15(22)23/h1-6H,7-9H2,(H,17,20)(H,22,23)

InChI Key

QYTCIGAHAYPJBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NCCC(=O)O)Br

N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine is a synthetic organic compound characterized by a complex structure that includes a pyridazine core, a bromophenyl substituent, and an acetylated beta-alanine moiety. Its molecular formula is C13H14BrN3O3, with a molecular weight of approximately 332.17 g/mol. The presence of the bromine atom enhances its biological activity and solubility properties, making it a subject of interest in medicinal chemistry.

The compound features a unique arrangement of functional groups that may contribute to its reactivity and biological interactions. The oxopyridazine moiety is particularly notable for its potential to engage with various biological targets, which may lead to significant pharmacological effects.

The chemical reactivity of N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine can be attributed to its functional groups, particularly the acetamide and the oxopyridazine. Common reactions may include:

  • Hydrolysis: The acetamide group can undergo hydrolysis in the presence of water, leading to the formation of beta-alanine and 3-(4-bromophenyl)-6-oxopyridazin-1(6H)-one.
  • Substitution Reactions: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, allowing for further derivatization.
  • Condensation Reactions: The compound can react with other amines or carboxylic acids to form amides or esters, respectively.

These reactions can be utilized in synthetic pathways to modify the compound or create derivatives with enhanced properties.

Preliminary studies suggest that N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine exhibits significant biological activities, particularly in anti-inflammatory and analgesic domains. Research indicates that compounds with similar structures can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The oxopyridazine moiety is believed to contribute to its activity by interacting with specific biological targets.

Additionally, the compound may have potential applications in treating conditions related to pain and inflammation due to its ability to modulate specific biological pathways.

The synthesis of N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine typically involves several steps:

  • Formation of Pyridazine Core: The synthesis begins with the condensation of 4-bromobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate dicarbonyl compound under acidic conditions to yield the pyridazine ring.
  • Acetylation: The resulting pyridazine derivative is then reacted with acetic anhydride or acetyl chloride to introduce the acetyl group.
  • Coupling with Beta-Alanine: Finally, beta-alanine is coupled with the acetylated pyridazine derivative through standard peptide coupling methods, such as using carbodiimide chemistry.

This multi-step synthesis requires careful optimization of reaction conditions to achieve high yields and purity.

N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine has potential applications in several fields:

  • Pharmaceuticals: Its unique structure may allow for applications in drug design targeting specific pathways involved in pain and inflammation.
  • Medicinal Chemistry: The compound could serve as a lead compound for further modifications aimed at enhancing efficacy and reducing side effects.
  • Biological Research: It is investigated for its potential as a pharmacophore in drug design due to its ability to interact with various biological targets.

Interaction studies are crucial for understanding how N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine interacts with biological targets. Preliminary studies indicate that this compound may interact with various enzymes involved in inflammatory responses, potentially inhibiting their activity. Molecular docking studies could provide insights into binding affinities and specific interaction sites on target proteins.

Such studies will provide insights into its therapeutic potential and safety profile, which are essential for further development as a medicinal agent.

Several compounds share structural similarities with N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(5-methylpyridin-2-yl)acetamideChlorine instead of brominePotentially different biological activity due to halogen substitution
N-(4-bromophenyl)-2-(pyridazinone)Lacks methoxy groupSimpler structure but similar core
2-[3-(4-fluorophenyl)-6-hydroxypyridazin-1(6H)-yl]-N-(2-pyridyl)acetamideHydroxyl group instead of oxoMay exhibit different solubility and reactivity
4-(6-Oxopyridazin-1(6H)-yl)benzenesulfonamideContains sulfonamide groupEnhanced solubility and bioactivity
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamideContains thieno-pyrazole moietyAlters pharmacodynamics significantly

These compounds highlight the uniqueness of N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine through its specific halogenation and functional groups, which may influence its biological properties and applications significantly. Its dual functional groups (the oxopyridazine and beta-alanine) may provide synergistic effects in biological activity not observed in other similar compounds.

This comprehensive overview underscores the significance of N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine in medicinal chemistry and its potential as a therapeutic agent against inflammation-related conditions. Further research into its interactions and modifications could pave the way for novel drug development.

XLogP3

1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

379.01677 g/mol

Monoisotopic Mass

379.01677 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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